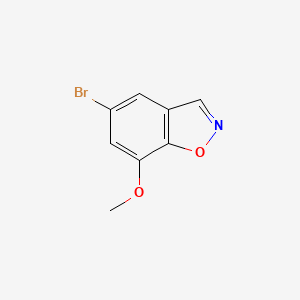

5-Bromo-7-methoxy-1,2-benzoxazole

Description

Structure

2D Structure

3D Structure

Properties

Molecular Formula |

C8H6BrNO2 |

|---|---|

Molecular Weight |

228.04 g/mol |

IUPAC Name |

5-bromo-7-methoxy-1,2-benzoxazole |

InChI |

InChI=1S/C8H6BrNO2/c1-11-7-3-6(9)2-5-4-10-12-8(5)7/h2-4H,1H3 |

InChI Key |

JHTNTBVJELTENG-UHFFFAOYSA-N |

Canonical SMILES |

COC1=CC(=CC2=C1ON=C2)Br |

Origin of Product |

United States |

Synthetic Methodologies and Strategies for 5 Bromo 7 Methoxy 1,2 Benzoxazole and Analogues

Established Approaches for Benzoxazole (B165842) Ring Formation

The formation of the 1,2-benzoxazole (also known as benzisoxazole or anthranil) ring is fundamentally different from that of its 1,3-benzoxazole isomer. The core of 1,2-benzoxazole synthesis lies in the cyclization of ortho-substituted phenol (B47542) derivatives, primarily through the formation of an N-O bond. chim.itthieme-connect.de

While the condensation of 2-aminophenols is a cornerstone for the synthesis of 1,3-benzoxazoles, the pathway to 1,2-benzoxazoles begins with a different precursor: an o-hydroxyaryl aldehyde or ketone. The critical initial step is the condensation of such a compound with a hydroxylamine (B1172632) derivative to form an o-hydroxyaryl oxime.

For the specific synthesis of 5-Bromo-7-methoxy-1,2-benzoxazole, the ideal starting material is 5-Bromo-2-hydroxy-3-methoxybenzaldehyde . bldpharm.comsigmaaldrich.com This aldehyde undergoes a condensation reaction with hydroxylamine (NH₂OH) to yield the corresponding aldoxime, 5-Bromo-2-hydroxy-3-methoxybenzaldehyde oxime . This reaction sets the stage for the subsequent intramolecular cyclization.

The conversion of the o-hydroxyaryl oxime intermediate into the 1,2-benzoxazole ring is the key ring-closing step. This process involves an intramolecular nucleophilic substitution where the phenolic hydroxyl group attacks the nitrogen atom of the oxime. thieme-connect.de To facilitate this, the oxime's hydroxyl group must first be converted into a good leaving group. chim.it

Several methods have been established for this transformation:

Dehydration/Activation: Treatment of the o-hydroxyaryl oxime with activating agents can promote cyclization. A system of bis(trichloromethyl) carbonate (BTC) and triphenylphosphine (B44618) oxide (TPPO) has been shown to effectively promote the cyclization of o-hydroxyaryl ketoximes to 3-substituted benzisoxazoles in the presence of a base like triethylamine (B128534) (Et₃N). clockss.org The base is crucial for directing the reaction toward benzisoxazole formation and inhibiting a competing Beckmann rearrangement that would lead to a benzoxazole. clockss.org

O-Sulfonate Intermediates: Reacting an o-hydroxybenzaldehyde with hydroxylamine-O-sulfonic acid (H₂NOSO₃H) forms an oxime O-sulfonate intermediate. This intermediate can be cyclized in situ using a base such as sodium hydrogen carbonate to yield the 1,2-benzoxazole. thieme-connect.de

Pyrolysis of O-Acyl Oximes: The O-acetylated derivatives of o-hydroxyaryl oximes can undergo cyclization upon heating (pyrolysis) in a suitable solvent like pyridine (B92270) to furnish 1,2-benzisoxazoles. thieme-connect.de

The general scheme involves the activation of the oxime hydroxyl, followed by ring closure, as depicted in the table below.

Table 1: Selected Cyclization Methods for 1,2-Benzoxazole Formation

| Precursor Type | Reagents & Conditions | Product Type | Reference(s) |

|---|---|---|---|

| o-Hydroxyaryl Ketoxime | 1. BTC/TPPO, DCM; 2. Et₃N | 3-Substituted 1,2-Benzisoxazole (B1199462) | clockss.org |

| o-Hydroxybenzaldehyde | Hydroxylamine-O-sulfonic acid, NaHCO₃, CH₂Cl₂/H₂O | 3-Unsubstituted 1,2-Benzisoxazole | thieme-connect.de |

| o-Hydroxyaryl Oxime Acetate | Pyridine, reflux | 3-Substituted 1,2-Benzisoxazole | thieme-connect.de |

Targeted Functionalization and Substituent Introduction

Regiochemical control is paramount in the synthesis of specifically substituted heterocycles like this compound. The most reliable strategy is to introduce the substituents onto the aromatic ring of the precursor before the cyclization reaction.

The bromine atom at position 5 of the final product originates from a bromine atom at position 5 of the starting phenolic aldehyde. This is achieved through electrophilic aromatic substitution. The synthesis of the key precursor, 5-Bromo-2-hydroxy-3-methoxybenzaldehyde , involves the regioselective bromination of 2-hydroxy-3-methoxybenzaldehyde (o-vanillin).

The hydroxyl (-OH) and methoxy (B1213986) (-OCH₃) groups are strong activating, ortho-, para-directing groups. In o-vanillin, the position para to the powerful hydroxyl group is occupied by the methoxy group. The position ortho to the hydroxyl group is blocked by the aldehyde. Therefore, bromination is directed to the remaining activated positions. The position para to the methoxy group (C5) is highly activated and sterically accessible, making it the primary site for electrophilic attack.

Reagents like N-bromosuccinimide (NBS) are commonly used for such regioselective brominations of activated aromatic rings. mdpi.com The use of NBS in a suitable solvent allows for the controlled introduction of a single bromine atom at the desired position. mdpi.com

Similar to the bromination strategy, the methoxy group at position 7 is not typically installed on a pre-formed benzisoxazole ring. Instead, it is carried over from the starting material. The synthesis begins with a phenol that already contains a methoxy group at the desired location. 2-hydroxy-3-methoxybenzaldehyde serves as the ideal, commercially available starting block, providing the foundational structure for both the phenolic oxygen required for cyclization and the methoxy group that will become the substituent at position 7 of the 1,2-benzoxazole ring system.

For the synthesis of this compound, the premier regioselective technique is the use of a pre-functionalized starting material. By starting with 5-Bromo-2-hydroxy-3-methoxybenzaldehyde , the positions of the bromo and methoxy substituents are unequivocally defined before the construction of the heterocyclic ring. bldpharm.comsigmaaldrich.com This "pre-functionalization" strategy bypasses the challenges of controlling regioselectivity during the functionalization of the benzisoxazole core itself, which could lead to mixtures of isomers.

While other advanced methods exist for synthesizing substituted benzisoxazoles, such as the [3+2] cycloaddition of in-situ generated nitrile oxides and arynes, they offer broader access to diverse substitution patterns but are less direct for this specific target. organic-chemistry.orgnih.gov The cycloaddition approach, for example, builds the benzene (B151609) ring onto an existing isoxazole (B147169), a fundamentally different strategy. chim.it For the title compound, the cyclization of a fully substituted o-hydroxyaryl oxime remains the most direct and regiochemically unambiguous route.

Modern and Sustainable Synthetic Methodologies

The evolution of synthetic organic chemistry has led to the development of methodologies that are not only more efficient but also more environmentally benign. These modern techniques have been applied to the synthesis of benzoxazoles, offering advantages over classical methods.

Metal-Catalyzed Coupling Reactions

Metal-catalyzed cross-coupling reactions represent a cornerstone of modern organic synthesis, providing powerful tools for the construction of complex molecules from simpler precursors. Palladium-catalyzed reactions, in particular, have been instrumental in the synthesis and functionalization of heterocyclic compounds, including benzoxazoles.

While a direct, one-pot synthesis of this compound via metal catalysis from acyclic precursors is a nuanced challenge, the strategic use of metal catalysts is prevalent in multi-step sequences. For instance, the formation of the crucial C-O bond to close the oxazole (B20620) ring can be facilitated by a palladium-catalyzed intramolecular cyclization of a suitably substituted O-aryl oxime. The necessary bromo and methoxy functionalities would be incorporated into the phenolic starting material prior to the key cyclization step.

A more common and versatile application of metal-catalyzed reactions is the post-synthesis modification of the this compound core. The bromine atom at the 5-position serves as a highly effective "handle" for a variety of palladium-catalyzed cross-coupling reactions. This allows for the introduction of diverse molecular fragments, leading to the generation of a library of analogues. Key examples of such transformations include:

Suzuki Coupling: To introduce aryl or heteroaryl groups.

Heck Coupling: To introduce alkenyl groups.

Sonogashira Coupling: To introduce alkynyl groups.

Buchwald-Hartwig Amination: To introduce nitrogen-based substituents.

These reactions are fundamental in medicinal chemistry for exploring structure-activity relationships (SAR) by systematically modifying the substituent at the 5-position.

Green Chemistry Approaches in Benzoxazole Synthesis

The principles of green chemistry are increasingly being integrated into the synthesis of pharmaceuticals and fine chemicals to reduce the environmental impact of chemical processes. For benzoxazole synthesis, this translates to the use of safer solvents, minimizing waste, and employing catalytic rather than stoichiometric reagents.

Key green chemistry strategies applicable to the synthesis of benzoxazoles include:

Use of Greener Solvents: Replacing traditional volatile organic compounds (VOCs) with more environmentally friendly alternatives like water, supercritical fluids (e.g., CO2), or ionic liquids. The synthesis of benzoxazole derivatives in aqueous media has been successfully demonstrated.

Catalysis: Employing catalysts, especially those that are non-toxic and recyclable, can significantly reduce waste compared to stoichiometric reactions. In some cases, catalyst-free conditions under thermal or microwave activation have been developed. For example, the reaction between o-aminophenols and aldehydes can sometimes be promoted by a simple and relatively benign catalyst like iodine.

Atom Economy: Designing synthetic routes that maximize the incorporation of atoms from the reactants into the final product is a core principle of green chemistry.

While specific, detailed green synthetic protocols for this compound are not extensively reported, the application of these general principles can guide the development of more sustainable synthetic routes.

Microwave-Assisted Synthesis

Microwave-assisted organic synthesis (MAOS) has emerged as a valuable technology for accelerating chemical reactions. By utilizing microwave irradiation for heating, MAOS can offer significant advantages over conventional heating methods, including:

Reduced Reaction Times: Reactions that might take hours or even days to complete using conventional heating can often be accomplished in minutes under microwave irradiation.

Increased Yields and Purity: The rapid and uniform heating provided by microwaves can lead to higher product yields and improved product purity by minimizing the formation of side products.

Access to Higher Temperatures: In sealed reaction vessels, microwave heating can safely achieve temperatures and pressures that are not easily accessible with standard laboratory equipment, often leading to enhanced reaction rates.

The synthesis of various benzoxazole derivatives has been successfully achieved using microwave assistance. A general approach could involve the cyclization of a precursor, such as an O-aryl oxime, in a suitable solvent under microwave irradiation. The efficiency of MAOS makes it particularly well-suited for the rapid synthesis of compound libraries for high-throughput screening.

Synthesis of Structural Analogues and Derivatives of this compound

The synthesis of structural analogues of this compound is essential for understanding how structural modifications influence the compound's properties. The primary sites for modification are the 5- and 7-positions of the benzoxazole ring.

As previously discussed, the bromine atom at the 5-position is a key site for derivatization via palladium-catalyzed cross-coupling reactions. This allows for the systematic introduction of a wide range of functional groups.

The methoxy group at the 7-position also offers opportunities for modification. Cleavage of the methyl ether, for example, using reagents like boron tribromide (BBr₃), would yield the corresponding phenol (5-bromo-1,2-benzoxazol-7-ol). This phenol can then serve as a precursor for a variety of new analogues through reactions such as etherification or esterification, allowing for the introduction of different alkoxy or acyloxy groups.

By starting with differently substituted phenolic precursors, a wide array of analogues with diverse substitution patterns on the aromatic ring can be generated. The combination of these strategies provides a robust platform for creating a comprehensive library of this compound derivatives for further investigation.

The following interactive table summarizes key synthetic transformations for generating analogues of this compound:

| Reaction Type | Reagent/Catalyst | Modification Site | Resulting Analogue Class |

| Suzuki Coupling | Arylboronic acid, Pd catalyst | C5-Position | 5-Aryl-7-methoxy-1,2-benzoxazoles |

| Heck Coupling | Alkene, Pd catalyst | C5-Position | 5-Alkenyl-7-methoxy-1,2-benzoxazoles |

| Sonogashira Coupling | Terminal alkyne, Pd/Cu catalyst | C5-Position | 5-Alkynyl-7-methoxy-1,2-benzoxazoles |

| Buchwald-Hartwig Amination | Amine, Pd catalyst | C5-Position | 5-Amino-7-methoxy-1,2-benzoxazoles |

| Cyanation | Cyanide source, Pd or Cu catalyst | C5-Position | 5-Cyano-7-methoxy-1,2-benzoxazoles |

| Demethylation | BBr₃ or other demethylating agents | C7-Position | 5-Bromo-1,2-benzoxazol-7-ol |

| Etherification (of phenol) | Alkyl halide, base | C7-Position | 5-Bromo-7-alkoxy-1,2-benzoxazoles |

Chemical Reactivity and Transformation Studies

Electrophilic Aromatic Substitution on the Benzoxazole (B165842) Ring System

The benzene (B151609) portion of the 5-Bromo-7-methoxy-1,2-benzoxazole ring is susceptible to electrophilic aromatic substitution. The regioselectivity of such reactions is dictated by the directing effects of the existing substituents. The methoxy (B1213986) group at position 7 is a powerful activating group and directs incoming electrophiles to the ortho and para positions relative to itself (positions 6 and 8, although position 8 is part of the fused ring system). However, position 6 is the most likely site for substitution. The bromine atom at position 5 is a deactivating group, which also directs incoming electrophiles to its ortho and para positions (positions 4 and 6).

Considering the combined effects, the methoxy group's strong activating and ortho-directing influence is expected to be the dominant factor. Therefore, electrophilic substitution is most likely to occur at position 4. This is supported by studies on analogous systems, such as 7-methoxy-1,2-benzisothiazole, where bromination and nitration also occur at the 4-position. nih.gov

Table 1: Predicted Regioselectivity of Electrophilic Aromatic Substitution on this compound

| Position | Activating/Deactivating Influence of Methoxy Group (at C7) | Activating/Deactivating Influence of Bromo Group (at C5) | Predicted Outcome |

| 4 | Para to methoxy (activating) | Ortho to bromo (deactivating) | Favored site of substitution |

| 6 | Ortho to methoxy (activating) | Ortho to bromo (deactivating) | Less favored site of substitution |

Nucleophilic Substitution Reactions Involving the Bromine Atom

Studies on related compounds suggest that the bromine at position 5 can be displaced by various nucleophiles. For instance, research on 4,6-dinitro-1,2-benzisoxazoles has shown that a nitro group at the 4-position can be substituted by nucleophiles such as alkoxides, thiolates, and azides. chim.it Furthermore, the successful nucleophilic aromatic substitution of 5-bromo-1,2,3-triazines with phenols highlights the potential for the bromine atom on a five-membered heterocyclic-fused benzene ring to be displaced. nih.gov In the context of 5-bromo-substituted 1,2-benzisoxazoles, they have been noted to participate in reactions like the Kemp elimination, indicating the stability of the bromo-substituent under certain basic conditions, while also implying its potential for substitution under different nucleophilic attacks. nih.gov

While specific experimental data for this compound is limited, it is plausible that it could undergo nucleophilic substitution with strong nucleophiles like amines and alkoxides, likely requiring elevated temperatures.

Reactivity of the Oxazole (B20620) Ring and Heteroatoms

A characteristic reaction of the 1,2-benzoxazole ring system is its susceptibility to ring-opening reactions due to the relatively weak N-O bond. wikipedia.org The most notable of these is the Kemp elimination, where a strong base abstracts a proton from the 3-position (if available), leading to the cleavage of the N-O bond and the formation of a 2-cyanophenolate. wikipedia.orgvander-lingen.nl Although this compound is unsubstituted at the 3-position, this inherent reactivity of the ring system is a crucial aspect of its chemical profile.

The reaction is initiated by the abstraction of a proton at the C3 position, followed by an E2 elimination mechanism. vander-lingen.nl The rate of this reaction is highly dependent on the strength of the base and the solvent used. vander-lingen.nl This reactivity highlights the lability of the isoxazole (B147169) ring under basic conditions.

Stability and Degradation Pathways (Theoretical and Experimental)

The stability of this compound is influenced by thermal and photochemical factors.

Investigation of Autoxidation Mechanisms

Influence of Environmental Factors on Compound Stability

The stability of benzoxazole derivatives can be affected by environmental factors such as light and temperature.

Thermal Stability: Studies on the parent benzoxazole have shown that it undergoes thermal decomposition at high temperatures (1000-1350 K), isomerizing to o-hydroxybenzonitrile. nih.gov Similarly, 1,2-benzisoxazole (B1199462) isomerizes to o-hydroxybenzonitrile at elevated temperatures (900-1040 K) before fragmentation at even higher temperatures. researchgate.net It is plausible that this compound would exhibit similar thermal isomerization and decomposition behavior, with the substituents potentially influencing the reaction temperature and product distribution.

Photochemical Stability: Some benzisoxazole derivatives, particularly benzisoxazole 2-oxides, have been investigated as UV absorbers, which suggests a degree of photochemical stability. psu.eduresearchgate.net However, the photochemical degradation of related heterocyclic compounds like sulfamethoxazole, which contains an isoxazole ring, is known to occur, leading to isomerization and fragmentation. researchgate.net The photochemical fate of this compound in an environmental context would likely involve complex reactions, but specific degradation pathways have not been elucidated.

Advanced Structural Characterization and Spectroscopic Analysis

Vibrational Spectroscopy for Molecular Structure Elucidation

Fourier Transform Infrared (FT-IR) Spectroscopy

The FT-IR spectrum of 5-Bromo-7-methoxy-1,2-benzoxazole is expected to exhibit a series of characteristic absorption bands corresponding to the vibrations of its constituent bonds. Analysis of related benzoxazole (B165842) derivatives allows for the prediction of these spectral features. nih.govesisresearch.org The C-H stretching vibrations of the aromatic ring are anticipated in the 3100-3000 cm⁻¹ region. The methoxy (B1213986) group should present characteristic asymmetric and symmetric C-H stretching vibrations. researchgate.net Furthermore, the C-O-C stretching of the methoxy group and the benzoxazole ether linkage are expected to appear in the fingerprint region, typically around 1250 cm⁻¹ and 1073 cm⁻¹, respectively. esisresearch.org The C=N stretching vibration of the oxazole (B20620) ring is a key indicator and is generally observed in the range of 1630-1580 cm⁻¹. The presence of the bromine atom is expected to give rise to a C-Br stretching vibration at lower wavenumbers.

Table 1: Predicted FT-IR Vibrational Assignments for this compound

| Wavenumber Range (cm⁻¹) | Assignment |

| 3100 - 3000 | Aromatic C-H Stretching |

| 2950 - 2850 | Methoxy C-H Stretching |

| 1630 - 1580 | C=N Stretching (Oxazole Ring) |

| 1550 - 1450 | Aromatic C=C Stretching |

| ~1250 | Asymmetric C-O-C Stretching (Methoxy) |

| ~1075 | Symmetric C-O-C Stretching (Benzoxazole Ether) |

| Below 700 | C-Br Stretching |

Note: The values in this table are predicted based on the analysis of similar benzoxazole derivatives and general spectroscopic principles.

Fourier Transform Raman (FT-Raman) Spectroscopy

Complementing FT-IR, the FT-Raman spectrum provides information on the polarizability of bonds and is particularly useful for analyzing non-polar functional groups and the skeletal framework of the molecule. For this compound, the aromatic ring vibrations are expected to produce strong signals in the Raman spectrum. nih.gov The symmetric vibrations, such as the breathing mode of the benzene (B151609) ring, are typically more intense in Raman than in IR spectroscopy. The C=N and C-O stretching vibrations of the benzoxazole ring system will also be active in the Raman spectrum, providing confirmatory data to the IR analysis.

Table 2: Predicted FT-Raman Vibrational Assignments for this compound

| Wavenumber Range (cm⁻¹) | Assignment |

| 3100 - 3000 | Aromatic C-H Stretching |

| 1630 - 1580 | C=N Stretching (Oxazole Ring) |

| ~1600 | Aromatic Ring Breathing |

| 1550 - 1450 | Aromatic C=C Stretching |

| ~1000 | Ring Deformation Modes |

| Below 700 | C-Br Stretching |

Note: The values in this table are predicted based on the analysis of similar benzoxazole derivatives and general spectroscopic principles.

Detailed Vibrational Assignments and Potential Energy Distribution (PED) Analysis

For a precise assignment of the observed vibrational bands to specific molecular motions, a Potential Energy Distribution (PED) analysis is indispensable. nih.govresearchgate.net This computational method, often performed using Density Functional Theory (DFT), calculates the contribution of each internal coordinate (such as bond stretching, angle bending, and torsions) to each normal mode of vibration. nih.gov By correlating the calculated vibrational frequencies with the experimental FT-IR and FT-Raman spectra, a definitive assignment can be made. nih.govresearchgate.net The PED analysis would quantify the percentage contribution of, for example, the C-Br stretch, methoxy group rock, and oxazole ring deformation to the absorption bands in the fingerprint region, resolving ambiguities that arise from overlapping vibrations.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Authentication

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful, non-destructive technique that provides detailed information about the carbon-hydrogen framework of a molecule. By analyzing the chemical shifts, coupling constants, and signal integrations in ¹H and ¹³C NMR spectra, the precise connectivity and chemical environment of each atom can be determined.

Proton Nuclear Magnetic Resonance (¹H NMR)

The ¹H NMR spectrum of this compound is expected to show distinct signals for the aromatic protons and the methoxy group protons. The methoxy group protons will appear as a sharp singlet, typically in the range of δ 3.8-4.0 ppm. acdlabs.com The aromatic protons will appear as multiplets in the downfield region, generally between δ 7.0 and 8.0 ppm. The exact chemical shifts and coupling patterns of the aromatic protons will be influenced by the positions of the bromo and methoxy substituents on the benzoxazole ring system. The proton on the carbon between the bromine and the fused ring system, and the proton on the carbon adjacent to the methoxy group, will have characteristic chemical shifts and coupling constants determined by their electronic environment and proximity to other protons.

Table 3: Predicted ¹H NMR Chemical Shifts for this compound

| Proton | Predicted Chemical Shift (δ ppm) | Multiplicity |

| -OCH₃ | 3.8 - 4.0 | Singlet |

| Aromatic-H | 7.0 - 8.0 | Multiplets |

Note: The values in this table are predicted based on the analysis of similar substituted benzoxazoles. rsc.org

Carbon-13 Nuclear Magnetic Resonance (¹³C NMR)

The ¹³C NMR spectrum provides information on all the unique carbon atoms in the molecule. For this compound, distinct signals are expected for the methoxy carbon, the aromatic carbons, and the carbons of the benzoxazole core. The methoxy carbon typically resonates in the range of δ 55-60 ppm. nih.gov The aromatic carbons will appear in the downfield region, from approximately δ 100 to 160 ppm. The carbon atom attached to the bromine (C-Br) will be significantly influenced by the halogen's electronegativity and is expected to have a chemical shift in the range of δ 110-120 ppm. The carbons of the benzoxazole ring system, particularly the carbon of the C=N bond and the carbon bonded to the ether oxygen, will have characteristic chemical shifts that are diagnostic for this heterocyclic system.

Table 4: Predicted ¹³C NMR Chemical Shifts for this compound

| Carbon | Predicted Chemical Shift (δ ppm) |

| -OCH₃ | 55 - 60 |

| C-Br | 110 - 120 |

| Aromatic & Benzoxazole Carbons | 100 - 160 |

Note: The values in this table are predicted based on the analysis of similar substituted benzoxazoles. rsc.orgresearchgate.net

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions

There is no specific experimental UV-Vis spectroscopic data published for this compound. Generally, benzoxazole derivatives are known to absorb ultraviolet radiation, often due to π → π* electronic transitions within the aromatic system. For instance, related compounds like 2-(2'-hydroxyphenyl)benzoxazole derivatives exhibit maximum absorption wavelengths (λmax) in the range of 336 to 374 nm. A detailed study on this compound would be required to determine its specific absorption maxima and molar absorptivity, which are crucial for understanding its electronic behavior.

Table 1: UV-Vis Spectroscopic Data for this compound

| Parameter | Value |

|---|---|

| λmax (nm) | Data not available |

| Molar Absorptivity (ε) | Data not available |

| Solvent | Data not available |

High-Resolution Mass Spectrometry (HRMS) for Compound Confirmation

Experimental High-Resolution Mass Spectrometry (HRMS) data for this compound, which would provide confirmation of its elemental composition through a precise mass measurement, is not available in the public domain. Based on its chemical formula, C₈H₆BrNO₂, the theoretical exact mass can be calculated. An HRMS analysis would compare the experimentally measured mass to this theoretical value to confirm the compound's identity.

Table 2: High-Resolution Mass Spectrometry (HRMS) Data for this compound

| Parameter | Value |

|---|---|

| Chemical Formula | C₈H₆BrNO₂ |

| Theoretical Mass (m/z) | 226.95764 (for [M]⁺) |

| Measured Mass (m/z) | Data not available |

| Mass Error (ppm) | Data not available |

X-ray Crystallography for Solid-State Structure Determination

A definitive three-dimensional structure of this compound from X-ray crystallography has not been reported. Such an analysis would provide critical information about its solid-state conformation and intermolecular interactions.

Without experimental crystallographic data, the crystal system and space group for this compound remain undetermined. This information is fundamental to understanding the symmetry and packing of the molecules in a crystal lattice.

Details regarding the specific bond lengths, bond angles, and dihedral angles of this compound are unknown. An X-ray structure would be necessary to assess the planarity of the fused benzoxazole ring system and the orientation of the methoxy group.

The arrangement of molecules in the crystal, including any potential π-π stacking or other non-covalent interactions, has not been characterized.

Specific details on hydrogen bonding interactions involving this compound are not available in the absence of a crystal structure. While the molecule contains potential hydrogen bond acceptors (the oxygen and nitrogen atoms of the oxazole ring and the methoxy oxygen), it lacks classical hydrogen bond donors. Therefore, conventional hydrogen bonding would not be expected unless co-crystallized with a donor solvent or reagent.

Analysis of Supramolecular Architecture and Packing

Halogen-Halogen Interactions (Br…Br contacts)

No crystallographic data is available for this compound. As a result, the presence, geometry, and nature of any bromine-bromine contacts in its crystal structure have not been determined. The analysis of such interactions, which are crucial in understanding the solid-state architecture of halogenated compounds, is contingent upon the successful crystallization and subsequent X-ray diffraction analysis of the molecule.

Computational Chemistry and Theoretical Investigations

Density Functional Theory (DFT) Calculations for Electronic and Structural Properties

Density Functional Theory (DFT) is a cornerstone of modern computational chemistry, offering a balance between accuracy and computational cost for studying the electronic properties of molecules. A DFT study of 5-Bromo-7-methoxy-1,2-benzoxazole would provide fundamental insights into its structure and reactivity.

Optimized Molecular Geometries and Conformational Analysis

A crucial first step in any computational study is to determine the most stable three-dimensional arrangement of atoms in the molecule, known as the optimized molecular geometry. This is achieved by finding the minimum energy structure on the potential energy surface. For a molecule like this compound, which has a rotatable methoxy (B1213986) group, a conformational analysis would also be necessary. This involves systematically rotating the methoxy group and calculating the energy of each conformation to identify the most stable conformer(s) and the energy barriers between them. This information is critical as the molecular conformation can significantly influence its chemical and biological properties.

Frontier Molecular Orbital (FMO) Analysis (HOMO-LUMO energies)

The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are key components of Frontier Molecular Orbital (FMO) theory. The energy of the HOMO is related to the molecule's ability to donate electrons (nucleophilicity), while the LUMO energy relates to its ability to accept electrons (electrophilicity). The energy gap between the HOMO and LUMO is a critical parameter that provides insights into the molecule's chemical reactivity and kinetic stability. A smaller HOMO-LUMO gap generally implies a more reactive molecule. For this compound, FMO analysis would help in understanding its potential role in chemical reactions.

Table 1: Hypothetical Frontier Molecular Orbital Energies

| Orbital | Energy (eV) |

| HOMO | - |

| LUMO | - |

| Energy Gap | - |

Note: This table is a placeholder and would be populated with data from specific DFT calculations.

Natural Bond Orbital (NBO) Analysis

Natural Bond Orbital (NBO) analysis provides a detailed picture of the bonding and electronic structure of a molecule in terms of localized electron-pair bonds and lone pairs. It allows for the investigation of charge transfer and hyperconjugative interactions between filled donor orbitals and empty acceptor orbitals. For this compound, NBO analysis would quantify the delocalization of electron density and the stabilization energy associated with these interactions, offering a deeper understanding of its electronic stability.

Molecular Electrostatic Potential (MEP) Mapping

A Molecular Electrostatic Potential (MEP) map is a visual representation of the electrostatic potential on the electron density surface of a molecule. It is an invaluable tool for identifying the electron-rich (nucleophilic) and electron-poor (electrophilic) regions of a molecule. In an MEP map, regions of negative potential (typically colored red) indicate areas prone to electrophilic attack, while regions of positive potential (blue) are susceptible to nucleophilic attack. For this compound, the MEP map would highlight the reactive sites, such as the oxygen and nitrogen atoms of the benzoxazole (B165842) ring and the bromine atom.

Global and Local Reactivity Descriptors

Table 2: Hypothetical Global Reactivity Descriptors

| Descriptor | Value |

| Electronegativity (χ) | - |

| Chemical Hardness (η) | - |

| Global Electrophilicity Index (ω) | - |

Note: This table is a placeholder and would be populated with data from specific DFT calculations.

Molecular Dynamics (MD) Simulations

While DFT calculations provide insights into the static properties of a single molecule, Molecular Dynamics (MD) simulations are used to study the dynamic behavior of a molecule over time, often in the presence of a solvent. An MD simulation of this compound, typically in a water box, would provide information on its conformational flexibility, solvation, and interactions with surrounding water molecules. This would be particularly important for understanding its behavior in a biological environment. The simulation would track the trajectory of each atom over time, allowing for the analysis of properties such as radial distribution functions to understand the solvation shell structure around the molecule.

Radial Distribution Functions for Solvation Shell Analysis

Understanding how a molecule interacts with solvent molecules is key to predicting its behavior in a biological medium. The Radial Distribution Function (RDF) is a computational tool that describes how the density of a solvent (like water) varies as a function of distance from a specific atom in the solute molecule. By analyzing the RDF, researchers can characterize the solvation shells around the molecule. The peaks in an RDF plot indicate the most probable distances for finding solvent molecules, providing a detailed picture of the solute-solvent interactions that define the solvation structure.

Molecular Docking Studies for Ligand-Target Interactions

Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. It is widely used to forecast the interaction between a small molecule ligand and a protein's binding site. For the benzoxazole class of compounds, docking studies have been instrumental in identifying their potential as inhibitors for a wide range of biological targets implicated in diseases like cancer and microbial infections. researchgate.netnih.govmdpi.com

Prediction of Binding Affinity and Pose to Specific Biological Targets (e.g., enzymes, receptors)

Docking algorithms calculate a scoring function, often expressed as binding affinity or binding energy (in kcal/mol), to estimate the strength of the ligand-target interaction. Lower energy values suggest more favorable binding. Benzoxazole derivatives have been docked against various targets, demonstrating their therapeutic potential. For example, studies have shown these derivatives can bind effectively to enzymes like topoisomerase II, mTOR, and DNA gyrase. mdpi.comresearchgate.net The predicted binding affinities help in prioritizing compounds for further experimental testing. researchgate.net

| Compound Series | Biological Target | Predicted Binding Affinity Range (kcal/mol) | Reference |

|---|---|---|---|

| Benzoxazole Derivatives | mTOR (Mammalian Target of Rapamycin) | -7.084 to -7.426 | researchgate.net |

| Benzoxazole Derivatives | DNA Gyrase (Subunit B) | -6.092 to -6.687 | researchgate.net |

| Thymoquinone-derived Benzoxazoles | Topoisomerase II | -8.9 to -9.1 | mdpi.com |

Identification of Key Interacting Residues and Binding Site Characteristics

Beyond predicting binding affinity, docking studies provide crucial information about the specific interactions that stabilize the ligand-protein complex. These analyses identify key amino acid residues in the binding site that interact with the ligand through hydrogen bonds, hydrophobic interactions, or van der Waals forces. nih.gov For example, in studies of benzoxazole derivatives as antifungal agents, van der Waals interactions with residues such as Ser201, Gln202, and Met209 were identified as significant for binding. nih.gov The bromine and methoxy groups on the this compound scaffold can play important roles in these interactions, with the methoxy group potentially acting as a hydrogen bond acceptor and the bromo group participating in halogen bonding or hydrophobic interactions.

Quantitative Structure-Activity Relationship (QSAR) Modeling

Quantitative Structure-Activity Relationship (QSAR) is a computational modeling method that aims to find a mathematical relationship between the chemical structure of a compound and its biological activity. researchgate.net For benzoxazole derivatives, 3D-QSAR techniques like Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA) have been successfully applied. These models generate 3D contour maps that visualize the regions where steric, electrostatic, hydrophobic, and hydrogen bond donor/acceptor properties of the molecule can be modified to enhance biological activity. QSAR studies on benzoxazoles have identified that topological parameters and molecular connectivity indices are often highly relevant for their antimicrobial activity. researchgate.net Such models serve as a valuable guide for the rational design of new, more potent derivatives. researchgate.net

Nonlinear Optical (NLO) Properties and First Hyperpolarizability Calculations

Investigations into the nonlinear optical (NLO) properties of this compound, including calculations of its first hyperpolarizability (β), are not documented in available scientific literature. These studies are crucial for assessing a molecule's potential in optoelectronic applications. Such research would typically involve quantum chemical calculations to determine properties like the dipole moment (μ), polarizability (α), and the first hyperpolarizability (β).

Role As Chemical Intermediates and Building Blocks

Precursors in Complex Organic Synthesis

5-Bromo-7-methoxy-1,2-benzoxazole is recognized as a key heterocyclic building block in the field of medicinal chemistry and organic synthesis. bldpharm.com The benzisoxazole scaffold is considered a "privileged structure," as it forms the core of many compounds with a wide spectrum of pharmacological activities, including antimicrobial, anticancer, and anti-inflammatory properties. wilddata.cn The utility of this specific compound stems from the strategic placement of its functional groups, which allow for diverse chemical transformations.

The bromine atom at the 5-position is a particularly useful handle for synthetic chemists. It readily participates in various cross-coupling reactions, such as Suzuki, Heck, and Sonogashira couplings, which are powerful methods for forming new carbon-carbon or carbon-heteroatom bonds. This allows for the attachment of a wide array of other molecular fragments, enabling the systematic development of new chemical entities.

The methoxy (B1213986) group at the 7-position, being an electron-donating group, influences the electronic properties of the aromatic ring system. This can affect the reactivity of the molecule and the biological activity of the final product. The benzisoxazole ring itself is a stable aromatic system that provides a rigid scaffold, which is often desirable in drug design for ensuring a specific orientation when interacting with biological targets like enzymes or receptors. globalresearchonline.net

While specific, publicly documented synthetic pathways starting directly from this compound are not extensively detailed in peer-reviewed literature, its commercial availability is aimed at researchers developing new bioactive molecules. americanelements.com For instance, a closely related isomer, a 1,3-benzoxazole derivative named Propyl 4-[(5-bromo-7-methoxy-1,3-benzoxazol-2-yl)sulfanyl]benzoate, has been synthesized and evaluated for potential antitubercular and antibacterial activities. cuestionesdefisioterapia.com This illustrates how the bromo-methoxy-benzoxazole framework is actively employed in the search for new therapeutic agents. cuestionesdefisioterapia.comnih.gov

Applications in Materials Science (e.g., electronic or optical materials)

Beyond its role in medicinal chemistry, this compound is also produced in high-purity grades suitable for applications in materials science, particularly for creating novel electronic and optical materials. americanelements.com The rigid, conjugated π-system of the benzisoxazole core is a feature often exploited in the design of organic materials with specific photophysical properties.

Benzoxazole-containing compounds have been investigated for a variety of material applications:

Photoluminescent Materials: The aromatic structure can absorb and emit light, making it a candidate for use in fluorescent probes and organic light-emitting diodes (OLEDs). globalresearchonline.net

Mechanofluorophores: These are materials that change their fluorescence properties (e.g., color or intensity) in response to mechanical stress. Benzoxazole (B165842) derivatives have been successfully incorporated into polymers to create such "smart" materials that can report on strain or damage. acs.org

Electro-optic Materials: The charge distribution within the molecule can be altered by an external electric field, a property useful for applications in optical communications and data processing. dntb.gov.ua

The specific functional groups of this compound are significant for tuning these properties. The electron-donating methoxy group and the electron-withdrawing bromine atom can create a "push-pull" electronic effect that enhances non-linear optical properties. Furthermore, the presence of the heavy bromine atom can influence radiative processes through the "heavy atom effect," which can be a useful tool for modulating the efficiency of light emission or facilitating intersystem crossing in photophysical applications. acs.org

While this compound is supplied for research in these areas, specific examples of its incorporation into functional materials are not yet widely reported in scientific literature. However, its availability in semiconductor and electronics grades underscores its potential as a building block for the next generation of advanced organic materials. americanelements.com

Future Perspectives and Research Directions

Development of Novel and Efficient Synthetic Routes

Currently, there are no published studies detailing specific, novel, or optimized synthetic routes for 5-Bromo-7-methoxy-1,2-benzoxazole. General synthetic methodologies for the benzoxazole (B165842) scaffold are well-established and could theoretically be adapted for the synthesis of this specific molecule. Future research could focus on developing efficient, high-yield, and scalable synthetic pathways tailored to this compound. Such research would be crucial for enabling further investigation into its properties and potential applications.

Advanced Computational Modeling for Predictive Research

A search of the scientific literature did not yield any computational modeling studies specifically focused on this compound. Advanced computational modeling represents a powerful tool for predictive research, enabling the in-silico evaluation of a molecule's physicochemical properties, potential biological targets, and reactivity. nih.govcambridgescholars.comlmu.de Future research endeavors could employ techniques such as Density Functional Theory (DFT) and molecular docking to:

Predict its three-dimensional structure and electronic properties.

Simulate its interaction with various biological macromolecules to identify potential targets.

Guide the design of derivatives with enhanced properties.

Exploration of New Biological Targets and Mechanistic Pathways (in vitro)

There is a lack of published in vitro studies investigating the biological activity of this compound. The benzoxazole core is present in numerous compounds with diverse pharmacological activities, including antimicrobial, anticancer, and anti-inflammatory properties. nih.govnih.govresearchgate.netresearchgate.net Future research should involve comprehensive in vitro screening of this compound against a panel of biological targets to uncover any potential therapeutic applications. Mechanistic studies would then be essential to elucidate the specific molecular pathways through which it exerts any observed biological effects.

Design of Next-Generation Benzoxazole-Based Chemical Probes

The potential of this compound as a chemical probe has not been explored in the current body of scientific literature. Chemical probes are small molecules used to study and manipulate biological systems. unc.edu The benzoxazole scaffold is a component of some fluorescent dyes, suggesting that derivatives could be developed as fluorescent probes. Future research could focus on:

Evaluating the intrinsic photophysical properties of this compound.

Functionally modifying the core structure to create probes for specific biological targets or processes.

Developing derivatives that could be used in cellular imaging or as diagnostic tools.

Q & A

Q. What are the established synthetic routes for 5-Bromo-7-methoxy-1,2-benzoxazole, and what methodological considerations are critical for reproducibility?

The synthesis of benzoxazole derivatives typically involves condensation reactions. For example, aromatic diamines (e.g., 5-(2-benzoxazole)-1,3-phenylenediamine) can react with anhydrides like trimellitic anhydride in glacial acetic acid under reflux conditions . Another approach uses methyl-3-amino-4-hydroxybenzoate and aryl acids, refluxed for extended periods (e.g., 15 hours), followed by purification via ice-cold precipitation . Key considerations include:

Q. How is this compound characterized structurally, and what analytical techniques are most reliable?

Structural confirmation requires a combination of spectroscopic and chromatographic methods:

- NMR : ¹H and ¹³C NMR identify substituent positions and electronic environments. For example, bromo and methoxy groups exhibit distinct deshielding patterns .

- Mass spectrometry (HRMS) : Validates molecular weight and isotopic patterns (e.g., bromine’s characteristic doublet) .

- Elemental analysis : Matches experimental and calculated C/H/N percentages to confirm purity .

Q. What safety protocols are essential when handling this compound in the laboratory?

- Personal protective equipment (PPE) : Use nitrile gloves, lab coats, and safety goggles to avoid skin/eye contact .

- Ventilation : Work in a fume hood to prevent inhalation of vapors, especially during reflux or solvent evaporation .

- First aid : Immediate flushing with water for 15+ minutes upon skin/eye exposure, followed by medical evaluation if irritation persists .

Advanced Research Questions

Q. How can computational methods like molecular docking predict the bioactivity of this compound derivatives?

AutoDock Vina is widely used for binding affinity predictions. Key steps include:

- Ligand preparation : Optimize the 3D structure of the benzoxazole derivative using tools like Open Babel.

- Protein target selection : Use crystal structures from the PDB (e.g., enzymes or receptors relevant to the study).

- Docking parameters : Adjust grid maps to cover the active site and employ multithreading for efficiency. Validation against known inhibitors improves reliability .

Q. How should researchers address contradictions in experimental data, such as discrepancies between calculated and observed elemental analysis results?

- Replicate experiments : Confirm reproducibility under identical conditions.

- Purity assessment : Re-run chromatography (e.g., HPLC) or spectroscopic analyses to rule out impurities .

- Error source identification : Check instrument calibration (e.g., NMR referencing) or stoichiometric errors in synthesis .

Q. What strategies optimize the regioselectivity of bromination in benzoxazole derivatives?

- Directing groups : Methoxy groups at the 7-position can direct electrophilic bromination to the 5-position via resonance effects.

- Catalytic systems : Use Pd/Cu catalysts in cross-coupling reactions to introduce bromine at specific sites .

- Temperature control : Lower temperatures (e.g., 0–5°C) minimize side reactions during electrophilic substitution .

Q. How can structural modifications of this compound enhance its utility in structure-activity relationship (SAR) studies?

- Substitution patterns : Introduce electron-withdrawing groups (e.g., -CF₃) at the 3-position to modulate electronic properties .

- Heterocycle fusion : Create fused rings (e.g., imidazo[1,2-b]pyrazoles) to explore π-π stacking interactions in target binding .

- Protecting groups : Use SEM (2-(trimethylsilyl)ethoxymethyl) to protect reactive sites during multi-step syntheses .

Q. What are the challenges in crystallizing this compound, and how can they be mitigated?

- Solvent selection : High-polarity solvents (e.g., ethanol) often yield better crystals.

- Slow evaporation : Use controlled evaporation rates to facilitate lattice formation.

- SHELX refinement : Employ SHELXL for small-molecule refinement, particularly for handling twinned data or high-resolution structures .

Q. How do reaction conditions (e.g., reflux time, catalyst loading) influence the yield of benzoxazole cyclization reactions?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.